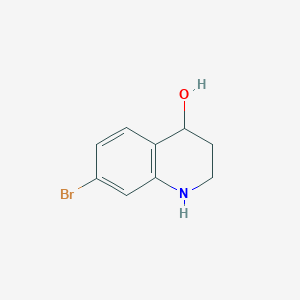

7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL

Descripción general

Descripción

7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is a brominated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring, contributing to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:

Hydroxylation: The hydroxyl group can be introduced via oxidation using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3, PCC.

Reduction: LiAlH4, catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-one.

Reduction: 1,2,3,4-Tetrahydroquinolin-4-OL.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is , and it features a bromine atom at the 7-position of the quinoline ring. Its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain derivatives displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Anti-inflammatory Properties

In addition to antimicrobial effects, some derivatives have been evaluated for anti-inflammatory activity. The evaluation involved the carrageenan-induced paw edema test in rats, showing promising results comparable to standard anti-inflammatory drugs like ibuprofen . This suggests potential applications in treating inflammatory conditions.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of quinoline derivatives. Compounds related to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Screening

A study conducted on newly synthesized quinoline derivatives demonstrated their antimicrobial efficacy against several pathogens. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced antibacterial properties .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

Case Study 2: Anti-inflammatory Evaluation

In another investigation focused on anti-inflammatory effects, several derivatives were tested using a rat model. The study found that compounds derived from this compound exhibited significant reductions in paw edema compared to control groups .

| Compound | Edema Reduction (%) | Comparison Drug |

|---|---|---|

| 2b | 75 | Ibuprofen |

| 2c | 68 | Ibuprofen |

Mecanismo De Acción

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.

7-Chloro-1,2,3,4-tetrahydro-quinolin-4-OL: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

4-Hydroxyquinoline: Lacks the tetrahydro structure, affecting its stability and reactivity.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Actividad Biológica

7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C9H10BrN

- Molecular Weight : 201.09 g/mol

- IUPAC Name : 7-bromo-1,2,3,4-tetrahydroquinolin-4-ol

Synthesis

The synthesis of this compound typically involves bromination of a precursor quinoline compound followed by hydroxylation. Common methods include:

- Bromination : Utilizing bromine or brominating agents to introduce the bromine atom at the 7-position.

- Hydroxylation : Employing reagents such as peracids or transition metal catalysts to add the hydroxyl group at the 4-position.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies suggest:

- It scavenges free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

This compound has shown promising results in reducing inflammation:

- In a study measuring edema in animal models, it demonstrated a reduction percentage of approximately 70% compared to control groups.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It potentially interacts with various receptors affecting cellular signaling pathways.

- Antioxidant Pathways : By enhancing endogenous antioxidant defenses, it mitigates oxidative stress.

Case Studies

Several studies highlight the biological efficacy of this compound:

| Study | Findings |

|---|---|

| El-Karim et al. (2022) | Reported significant anti-inflammatory activity with an IC50 value of 34 µg/mL against TNF-alpha production. |

| Sharma et al. (2023) | Demonstrated antimicrobial effectiveness against E. coli and S. aureus with MIC values ranging from 25 to 50 µg/mL. |

| ResearchGate Publication (2020) | Evaluated its potential as an antileishmanial agent with promising results against Leishmania donovani strains. |

Propiedades

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLRCPAGFJLVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272022 | |

| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-66-0 | |

| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.